1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula and a molecular weight of 267.04 g/mol. It is characterized by the presence of a bromo group and a trifluoromethyl group attached to a phenyl ring, making it a significant compound in organic synthesis and research applications. The compound is classified under ketones due to the presence of the carbonyl group in its structure.
The compound is identified by its CAS number 1232407-41-8. It is primarily used in various chemical research applications, particularly in the synthesis of other organic compounds. Its unique structural features allow it to participate in multiple chemical reactions, making it valuable for synthetic chemists.
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2,5-bis(trifluoromethyl)acetophenone using bromine in an organic solvent under controlled conditions. The reaction typically requires careful temperature management to ensure high yield and purity.
The molecular structure of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone can be represented by its canonical SMILES notation: CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
. The compound features:
Molecular Data:
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone participates in several types of chemical reactions:
These reactions highlight the versatility of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone in synthetic organic chemistry.
The mechanism of action for 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone primarily involves its reactivity due to the electrophilic nature of the carbonyl carbon and the leaving ability of the bromine atom.
This mechanism underpins many synthetic pathways involving this compound, making it useful for creating diverse chemical entities.
The physical and chemical properties indicate that this compound is suitable for various laboratory applications while requiring standard safety precautions during handling.
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone finds applications in several scientific fields:
The compound's unique structure allows researchers to explore various avenues in synthetic chemistry and material science, enhancing its relevance in contemporary research environments.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: